REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]1[CH2:13][CH2:12][C:7]3(OCC[O:8]3)[CH2:6][C:5]2=1.O>C(O)=O>[F:1][C:2]1[CH:3]=[C:4]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]1[CH2:13][CH2:12][C:7](=[O:8])[CH2:6][C:5]2=1
|
Name
|
6-fluoro-1,2,4,9-tetrahydrospiro[carbazole-3,2′-[1,3]dioxolane]
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Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C=3CC4(OCCO4)CCC3NC2=CC1
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Name
|
|
Quantity
|
123 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred for 30 min at 0-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered off
|
Type
|
WASH
|
Details
|
the yellow solid was washed twice with water (2×14 ml)
|
Type
|
CUSTOM
|
Details
|
dried in high vacuum overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |